molecular formula C8H6FNS B3087550 3-Fluorobenzyl thiocyanate CAS No. 1174906-72-9

3-Fluorobenzyl thiocyanate

Cat. No.: B3087550
CAS No.: 1174906-72-9
M. Wt: 167.21 g/mol
InChI Key: SLWRZPKYDHXGFL-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Benzyl (B1604629) Thiocyanates in Organic Synthesis

The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. rsc.orgbeilstein-journals.orgacs.org The presence of a fluorine atom on the benzyl ring of 3-Fluorobenzyl thiocyanate (B1210189) can significantly influence its reactivity and the properties of its derivatives. beilstein-journals.org Benzylic C(sp³)–H bonds are relatively weak and their functionalization is a key strategy in synthesis. beilstein-journals.org

The synthesis of 3-Fluorobenzyl thiocyanate typically proceeds via a nucleophilic substitution reaction. A common precursor, 3-Fluorobenzyl bromide or 3-Fluorobenzyl chloride, is reacted with a thiocyanate salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate, in a polar aprotic solvent. sigmaaldrich.commdpi.combeilstein-journals.org The thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the halide to form the desired benzyl thiocyanate. This straightforward synthetic route makes this compound and its analogs readily accessible for further research and application. globalresearchonline.net

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 658-75-3
Molecular Formula C₈H₆FNS
Molecular Weight 167.21 g/mol
Appearance Not available
Boiling Point Not available
Density Not available
Solubility Not available

Note: Detailed experimental data for this specific compound is not widely published. Properties are based on its molecular formula and known characteristics of similar compounds.

Significance of the Thiocyanate Functional Group in Chemical Transformations

The thiocyanate functional group (-SCN) is a cornerstone of the synthetic utility of this compound. It is an ambident nucleophile, meaning it has two reactive sites: the "soft" sulfur atom and the "hard" nitrogen atom. numberanalytics.comacs.orgresearchgate.netiupac.org This dual reactivity allows it to participate in a variety of chemical transformations, leading to a diverse range of products. nih.gov

Under kinetic control, reactions with electrophiles often occur at the more nucleophilic sulfur atom, leading to the formation of thiocyanates (R-SCN). researchgate.net However, under thermodynamic control, rearrangement to the more stable isothiocyanate isomer (R-NCS) can occur. acs.org This isomerization is a key reaction, as isothiocyanates are themselves valuable intermediates in the synthesis of numerous biologically active compounds, including thioureas. chinesechemsoc.org

The thiocyanate group can be readily converted into other functional groups. For instance, it can be hydrolyzed to form thiocarbamates or reduced to generate thiols. Furthermore, the thiocyanate moiety can participate in cycloaddition reactions and serve as a building block for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. mdpi.com

Table 2: Key Reactions of the Thiocyanate Functional Group

Reaction Type Reagents/Conditions Product Type Significance
Isomerization Heat or catalysis Isothiocyanate Access to more stable isomer, precursor for thioureas
Nucleophilic Attack Amines, Alcohols Thioureas, Thiocarbamates Synthesis of bioactive compounds and ligands
Cyclization Various, often intramolecular Heterocycles (e.g., thiazoles) Construction of complex molecular frameworks
Reduction Reducing agents (e.g., LiAlH₄) Thiols Formation of important sulfur-containing compounds

| Oxidation | Oxidizing agents (e.g., aqueous chlorine) | Sulfonyl chlorides | Access to sulfonyl-containing functional groups beilstein-journals.org |

Research Trajectories and Unexplored Reactivity

While this compound itself has not been the subject of extensive published research, the known reactivity of related compounds points toward several promising research trajectories.

One significant area is the exploration of its potential in medicinal chemistry. Benzyl thiocyanates are known to be important motifs in bioactive molecules, and the introduction of a fluorine atom can further enhance therapeutic properties. chinesechemsoc.org Research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents, for example, as enzyme inhibitors or receptor modulators. acs.orgchinesechemsoc.org

The unique electronic properties imparted by the fluorine atom could also be exploited in the development of novel catalytic systems or functional materials. The field of photoredox catalysis, for example, has seen a surge in methods for the functionalization of organic molecules, and the reactivity of this compound under such conditions remains a largely unexplored area. nih.gov Recent studies on controlling the ambident reactivity of thiocyanates using photocatalysis suggest that selective C-S or C-N bond formation could be achieved with substrates like this compound, leading to either thiocyanation or isothiocyanation of various scaffolds. nih.gov

Furthermore, its application as a precursor in radiolabelling is another avenue for investigation. The development of novel prosthetic groups for positron emission tomography (PET) is an active area of research, and the thiocyanate group can be a handle for the introduction of radioisotopes. beilstein-journals.org The synthesis of a radiolabeled version of this compound could enable its use in preclinical imaging studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)methyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWRZPKYDHXGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Approaches to 3 Fluorobenzyl Thiocyanate and Analogs

Direct Thiocyanation Strategies

Direct thiocyanation involves the introduction of the thiocyanate (B1210189) (-SCN) group onto a molecule in a single step. These methods are often more atom-economical and efficient than multi-step sequences. Key approaches include nucleophilic displacement, electrochemical protocols, and photochemical catalysis.

Nucleophilic Displacement Reactions for C-S Bond Formation

One of the most fundamental and widely used methods for synthesizing benzyl (B1604629) thiocyanates is through the nucleophilic substitution reaction. This strategy typically involves the reaction of a benzyl halide with a thiocyanate salt, where the thiocyanate anion (SCN⁻) acts as the nucleophile, displacing the halide to form the C-S bond. rsc.orgrsc.org

The reaction is kinetically favorable, though the formation of the isomeric isothiocyanate can sometimes be a competing pathway under thermodynamic conditions. tandfonline.com To enhance efficiency and yield, particularly when dealing with reactions in challenging media like water, phase transfer catalysts are often employed. rsc.orgrsc.org For instance, a water-insoluble β-cyclodextrin-polyurethane (β-CDPU) polymer has been demonstrated as an effective and recyclable phase transfer catalyst for the nucleophilic substitution of benzyl halides with thiocyanate anions in water. rsc.orgrsc.org This method is notable for producing benzyl thiocyanates in high purity without the formation of isothiocyanate by-products. rsc.orgrsc.org The hydrophobic cavity of the β-cyclodextrin units in the polymer accommodates the nonpolar benzyl halide, facilitating its reaction with the aqueous thiocyanate anion. rsc.org

A study by Kiasat and Nazari demonstrated the efficacy of this β-CDPU catalyzed reaction for various substituted benzyl chlorides. The results, summarized in the table below, show good to excellent yields, and the catalyst could be recovered and reused multiple times without a significant loss of activity. rsc.org

Table 1. Synthesis of Benzyl Thiocyanates via Nucleophilic Substitution Catalyzed by β-CDPU in Water rsc.org
Substrate (Benzyl Halide)ProductTime (h)Yield (%)
Benzyl chlorideBenzyl thiocyanate590
4-Methylbenzyl chloride4-Methylbenzyl thiocyanate492
4-Methoxybenzyl chloride4-Methoxybenzyl thiocyanate495
4-Chlorobenzyl chloride4-Chlorobenzyl thiocyanate685
4-Nitrobenzyl chloride4-Nitrobenzyl thiocyanate780
2-Chlorobenzyl chloride2-Chlorobenzyl thiocyanate688

Electrochemical Thiocyanation Protocols

Electrochemical synthesis has emerged as a powerful and green alternative for C-S bond formation, as it uses electrons as traceless reagents, often eliminating the need for chemical oxidants and reducing waste. mdpi.comnih.govnih.gov This approach is particularly effective for the thiocyanation of various organic substrates, including those relevant to the synthesis of 3-fluorobenzyl thiocyanate analogs. rsc.orgsci-hub.se

The core mechanism of electrochemical thiocyanation involves the anodic oxidation of the thiocyanate anion (SCN⁻). rsc.orgresearchgate.net Through a one-electron transfer process at the anode, the SCN⁻ is oxidized to a highly reactive thiocyanate radical (SCN•). rsc.orgresearchgate.net This radical can then dimerize at the electrode surface to form thiocyanogen (B1223195), (SCN)₂, which acts as the electrophilic thiocyanating agent. rsc.orgresearchgate.net

The thiocyanogen then reacts with the substrate, such as an aromatic compound, via electrophilic substitution to yield the desired aryl thiocyanate. rsc.org In some cases, particularly with activated substrates, the reaction may proceed through a radical-polar crossover process. rsc.orgresearchgate.net For instance, in the thiocyanation of benzylic C-H bonds, the reaction is believed to involve a radical intermediate. rsc.org Cyclic voltammetry is a key technique used to study these electron transfer processes, optimize reaction conditions, and elucidate the proposed mechanisms. researchgate.netresearchgate.net The presence of additives like Lewis acids or proton donors can significantly influence the reactivity of the electrogenerated thiocyanogen. researchgate.netresearchgate.net

Electrochemical methods often exhibit excellent regioselectivity in the thiocyanation of aromatic and benzylic compounds. rsc.orgresearchgate.net For electron-rich arenes like anilines, phenols, and anisole (B1667542) derivatives, thiocyanation typically occurs at the para position with high selectivity. rsc.orgnih.govresearchgate.net For instance, the electrochemical thiocyanation of methoxybenzene (anisole) in glacial acetic acid yields 1-methoxy-4-thiocyanatobenzene with high efficiency. rsc.orgresearchgate.net

A notable development is the site-selective electrochemical thiocyanation of benzylic C(sp³)–H bonds, which provides a direct route to benzyl thiocyanate derivatives. rsc.org This method demonstrates a unique site selectivity, favoring secondary C-H bonds over tertiary and primary ones (2° > 3° > 1°), and has a broad substrate scope. rsc.org The reaction proceeds under mild conditions and has been applied to the late-stage functionalization of bioactive molecules. rsc.org The scope of electrochemical thiocyanation is broad, encompassing indoles, pyrroles, anilines, and anisoles, generally providing good to excellent yields without the need for catalysts or external oxidants. nih.gov

Table 2. Scope of Electrochemical Thiocyanation of Electron-Rich Arenes nih.gov
SubstratePosition of ThiocyanationYield (%)
1H-IndoleC399
2-Methyl-1H-indoleC399
5-Methoxy-1H-indoleC398
AnilineC4 (para)85
N,N-DimethylanilineC4 (para)96
AnisoleC4 (para)75
PyrroleC280
Mechanistic Investigations of Electron Transfer Processes

Photochemical and Photoredox-Catalyzed Thiocyanation

Photochemical methods, particularly those mediated by visible light, represent a sustainable and mild approach for constructing C-S bonds. sioc-journal.cnmdpi.com These reactions utilize light as an inexhaustible energy source to drive chemical transformations, often at room temperature. beilstein-journals.orgbeilstein-journals.org Photoredox catalysis, in particular, has become a cornerstone of modern organic synthesis, enabling unique bond formations through single-electron transfer (SET) processes. beilstein-journals.orgbeilstein-journals.org

Visible-light-mediated photoredox catalysis is a powerful tool for generating the thiocyanate radical (SCN•) from readily available thiocyanate salts like ammonium (B1175870) thiocyanate. rsc.orgbeilstein-journals.org Organic dyes such as Eosin Y and Rose Bengal are commonly used as photocatalysts. beilstein-journals.orgbeilstein-journals.org Upon irradiation with visible light (e.g., blue or green LEDs), the photocatalyst is excited to a higher energy state. beilstein-journals.org This excited state can then oxidize the thiocyanate anion via a SET process to produce the thiocyanate radical. rsc.orgbeilstein-journals.org

This reactive radical can then engage in various transformations. For example, it can add to heteroaromatic systems like indoles or imidazo[1,2-a]pyridines, followed by rearomatization to yield the thiocyanated product. beilstein-journals.orgbeilstein-journals.org Another pathway involves the α-C(sp³)–H thiocyanation of tertiary amines, where the photoexcited catalyst is reductively quenched by the amine to form an amine radical cation, which ultimately leads to the thiocyanated product after nucleophilic attack by the thiocyanate anion. beilstein-journals.org These methods are valued for their mild conditions, use of environmentally friendly reagents like oxygen as a terminal oxidant, and broad functional group tolerance. rsc.orgbeilstein-journals.org

Table 3. Examples of Visible-Light-Mediated Thiocyanation Reactions beilstein-journals.org
Substrate TypeThiocyanate SourcePhotocatalystKey Features
Indole DerivativesAmmonium ThiocyanateRose BengalUses aerobic oxygen as terminal oxidant.
ImidazoheterocyclesAmmonium ThiocyanateEosin YDirect C-H thiocyanation.
Tertiary AminesAmmonium ThiocyanateEosin Yα-C(sp³)–H functionalization.
Radical Pathways and Control of Selectivity

The synthesis of benzyl thiocyanates through radical pathways represents a powerful strategy for C-H functionalization, allowing for the direct conversion of ubiquitous C-H bonds into valuable C-S bonds. chinesechemsoc.org A prominent approach involves a copper-catalyzed radical relay mechanism. chinesechemsoc.orgchinesechemsoc.org This method often utilizes a hydrogen atom transfer (HAT) process, which is highly effective for activating the relatively weak benzylic C-H bonds. chinesechemsoc.org

In these reactions, a radical initiator or a photocatalyst generates a reactive species that selectively abstracts a hydrogen atom from the benzylic position of a substrate like 3-fluorotoluene. nih.gov The selectivity for the benzylic position is driven by the lower bond dissociation energy of benzylic C-H bonds (<90 kcal/mol) and the resonance stabilization of the resulting benzylic radical. chinesechemsoc.org Copper catalysts, in conjunction with N-F reagents such as N-fluorobenzenesulfonimide (NFSI), can facilitate this process with high site selectivity, even when other secondary or tertiary C-H bonds are present in the molecule. chinesechemsoc.orgnih.gov The generated benzylic radical is then trapped by a thiocyanate source to yield the final product. The control of selectivity is a key advantage of this methodology, providing exclusive benzylic functionalization. chinesechemsoc.org

Table 1: Components in Radical Thiocyanation of Benzylic C-H Bonds

Component Role Examples Function Reference
Catalyst Copper(I) or Copper(II) salts Facilitates radical generation and relay chinesechemsoc.org, chinesechemsoc.org
Oxidant / HAT Precursor N-Fluorobenzenesulfonimide (NFSI), Selectfluor Generates a nitrogen-centered radical for HAT chinesechemsoc.org, nih.gov
Thiocyanate Source Trimethylsilyl thiocyanate (TMSNCS), Ammonium thiocyanate (NH₄SCN) Traps the benzylic radical to form the C-SCN bond chinesechemsoc.org
Initiator (Alternative) Azobisisobutyronitrile (AIBN), Photocatalysts (Acr⁺-Mes) Initiates radical chain reactions nih.gov, beilstein-journals.org

Indirect Synthesis via Precursor Transformation

Indirect synthetic routes provide alternative pathways to this compound through the chemical modification of carefully chosen precursors. These methods often involve the transformation of intermediates like isothiocyanates or the interconversion of functional groups on related fluorinated benzyl scaffolds.

Isothiocyanates (R-N=C=S) are structural isomers of thiocyanates (R-S-C≡N) and can serve as key precursors. cbijournal.com The synthesis often proceeds by first forming the more thermodynamically stable isothiocyanate, which can sometimes be converted to the thiocyanate. cbijournal.comchemrxiv.org

The in situ generation of isothiocyanate intermediates is a common and efficient synthetic strategy. nih.gov A widely used method involves the reaction of a primary amine, such as 3-fluorobenzylamine (B89504), with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. cbijournal.comorganic-chemistry.org This salt is often unstable and can be decomposed, typically with a desulfurization agent, to yield the corresponding isothiocyanate without the need for isolation. nih.govorganic-chemistry.org This in situ approach is valuable in multi-step syntheses, such as the preparation of thiourea (B124793) derivatives, which are formed by the immediate reaction of the generated isothiocyanate with another amine. mdpi.comnih.gov For instance, 3,4,5-trimethoxybenzoyl isothiocyanate can be produced in situ from the corresponding benzoyl chloride and ammonium thiocyanate, and then immediately reacted with 3-fluoroaniline. mdpi.com

Table 2: Reagents for In Situ Isothiocyanate Generation and Subsequent Decomposition of Dithiocarbamate Salts

Reagent Type Specific Reagent Role Reference
Thiocarbonyl Source Carbon Disulfide (CS₂) Reacts with primary amine cbijournal.com, organic-chemistry.org
Base Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) Facilitates dithiocarbamate salt formation cbijournal.com, organic-chemistry.org
Desulfurization Agent Tosyl Chloride (TsCl), Phosgene, Tetrapropylammonium tribromide (TPATB) Promotes elimination to form the isothiocyanate nih.gov, organic-chemistry.org

A direct and classical method for synthesizing benzyl thiocyanates involves the condensation reaction of a benzyl halide with a thiocyanate salt. google.com In the context of this compound, this typically means reacting 3-fluorobenzyl chloride or 3-fluorobenzyl bromide with a nucleophilic thiocyanate source like ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). google.comktu.edu The reaction proceeds via a standard SN2 mechanism, where the thiocyanate anion displaces the halide leaving group. The choice of solvent is crucial, with polar aprotic solvents like DMF or protic solvents like methanol (B129727) being commonly employed to dissolve the reactants and facilitate the substitution. google.comvanderbilt.edu

Table 3: Conditions for Condensation Synthesis of Benzyl Thiocyanates

Substrate Thiocyanate Source Solvent Conditions Reference
3-Phenoxybenzyl chloride Ammonium thiocyanate Methanol 60-65°C, 4 hours google.com
Alkyl Halides/Sulfonates Potassium thiocyanate Acetone, DMSO Reflux vanderbilt.edu
3-Fluorobenzyl Halide Potassium/Ammonium thiocyanate DMF, Methanol Varies (e.g., Room Temp to Reflux)

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. wikipedia.org The synthesis of this compound can be achieved by starting with other readily available 3-fluorobenzyl compounds. vanderbilt.edu

A primary route is the conversion of 3-fluorobenzyl alcohol. Since the hydroxyl group is a poor leaving group, it is first converted into a better one, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride. vanderbilt.edu The resulting sulfonate ester is then susceptible to nucleophilic attack by a thiocyanate anion (from KSCN or NaSCN), leading to the formation of this compound. vanderbilt.edu Alternatively, 3-fluorobenzyl halides (bromide or chloride) can be directly converted to the thiocyanate via nucleophilic substitution, a reaction often referred to as a Finkelstein-type reaction when converting between halides or pseudohalides. vanderbilt.edu

Formation from Isothiocyanate Intermediates

In Situ Generation and Subsequent Reactions

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. semanticscholar.orgrasayanjournal.co.in Recent advancements focus on photocatalytic and electrochemical methods for thiocyanation. nih.gov These techniques can often be performed at room temperature using visible light or electricity as the energy source, avoiding the need for harsh reagents or high temperatures. nih.govrsc.org

The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green synthesis. semanticscholar.org Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form the product, exemplify high atom economy and process efficiency. rasayanjournal.co.in Other green techniques applicable to thiocyanate synthesis include microwave-assisted and ultrasonic-assisted protocols, which can significantly shorten reaction times and increase yields. semanticscholar.orgrasayanjournal.co.in These modern approaches offer sustainable alternatives to traditional synthetic methods.

Table 4: Comparison of Conventional vs. Green Synthetic Approaches

Feature Conventional Approach Green Chemistry Approach Reference
Energy Source Thermal heating (reflux) Light (Photocatalysis), Electricity (Electrosynthesis), Microwaves, Ultrasound nih.gov, rasayanjournal.co.in
Solvents Often volatile organic compounds (VOCs) Water, Ethanol, Ionic Liquids, or solvent-free conditions semanticscholar.org, rasayanjournal.co.in
Reagents Stoichiometric and sometimes toxic reagents Catalytic systems, safer oxidants (e.g., O₂) nih.gov, semanticscholar.org
Efficiency Multi-step processes with purification at each stage One-pot reactions, Multicomponent reactions (MCRs) rasayanjournal.co.in
Byproducts Often significant waste generation Minimized waste, higher atom economy mdpi.com

Application of Sustainable Solvents and Reagents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of benzyl thiocyanates often rely on volatile organic solvents (VOCs). Recent research has focused on replacing these with sustainable alternatives like aqueous media and ionic liquids, coupled with the use of less hazardous reagents.

Aqueous Media and Polyethylene Glycol (PEG): Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. lucp.net The synthesis of alkyl and benzyl thiocyanates via nucleophilic substitution has been successfully demonstrated in aqueous media, often enhanced by microwave irradiation, which eliminates the need for phase-transfer catalysts and toxic organic solvents. organic-chemistry.orgacs.org

Polyethylene glycol (PEG) has emerged as a highly effective, non-toxic, and inexpensive alternative to traditional phase-transfer catalysts like crown ethers. It can be used as a recyclable reaction medium in combination with water or under solvent-free conditions. tandfonline.com For instance, the reaction of benzyl chloride derivatives with sodium thiocyanate using PEG-400 as a phase-transfer catalyst under microwave irradiation proceeds rapidly and efficiently. This method is environmentally friendly, and the catalyst can often be recovered and reused. tandfonline.com

Ionic Liquids (ILs): Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic solvents due to their negligible vapor pressure, thermal stability, and recyclability. tandfonline.com Thiocyanate-containing protic ionic liquids (PILs) can serve a triple role in synthesis: acting as the solvent, an acid catalyst, and the nucleophilic thiocyanate source simultaneously. urfu.ru This multifunctionality streamlines the reaction process and reduces waste. Furthermore, ionic liquids supported on magnetic nanoparticles have been developed as efficient and easily separable heterogeneous catalysts for the synthesis of alkyl thiocyanates in water, combining the benefits of ILs with the ease of magnetic recovery. tandfonline.com

Table 1: Synthesis of Benzyl Thiocyanate Analogs in Sustainable Media This table presents data from various studies on the synthesis of benzyl thiocyanate analogs using sustainable solvents and reagents. The data is for illustrative purposes and may not be directly representative of this compound.

Substrate Reagent/Catalyst Solvent Time Yield (%) Reference
Benzyl chloride NaSCN / PEG-400 None (Solvent-free) 3 min (MW) 95
4-Nitrobenzyl bromide NaSCN / PEG-400 None (Solvent-free) 2 min (MW) 98 tandfonline.com
4-Nitrobenzyl bromide NaSCN Water 10 min (MW) 92 organic-chemistry.orgacs.org
3-Chlorobenzyl chloride NaSCN / PEG-400 None (Solvent-free) 3 min (MW) 93
Alkyl Halides KSCN / MNP@PEG-ImCl Water 2-5 h 85-96 tandfonline.com

Catalytic Approaches and Atom Economy Optimization

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. For the synthesis of this compound and its analogs, catalytic methods are employed to improve yields and optimize atom economy, a measure of how many atoms of the reactants are incorporated into the final product.

Phase-Transfer and Photocatalysis: As mentioned, PEG can act as an efficient phase-transfer catalyst (PTC) for the thiocyanation of benzyl halides. tandfonline.com This approach facilitates the reaction between the inorganic thiocyanate salt and the organic substrate. Photocatalysis represents an energy-efficient and green approach, using visible light to drive chemical transformations. nih.gov For the synthesis of thiocyanates, organic dyes like Rose Bengal can be used as photocatalysts. chemrevlett.com These systems can activate stable C-H bonds for direct thiocyanation, often using air as the terminal oxidant, which is a highly atom-economical and environmentally friendly approach. nih.gov

Metal-Free C-H Thiocyanation: A significant advancement in atom economy is the direct thiocyanation of C-H bonds, which avoids the need for pre-functionalized substrates like halides or tosylates. jchemlett.com Methods using ammonium thiocyanate (NH4SCN) in the presence of an oxidant like molecular iodine allow for the direct conversion of electron-rich aromatic C-H bonds to C-SCN bonds. jchemlett.com These metal-free conditions offer advantages such as shorter synthetic routes, the formation of non-toxic by-products, and high atom efficiency. jchemlett.com

Advanced Reagents for High Atom Economy: The development of novel electrophilic thiocyanating reagents is another strategy to improve atom economy. Glycoluril-based reagents, for example, contain multiple N-SCN bonds and can deliver up to four thiocyanate groups per molecule. rsc.org This maximizes the incorporation of the thiocyanate moiety from the reagent into the product, significantly reducing waste compared to traditional reagents that deliver only a single group. rsc.org

Table 2: Catalytic Methods for the Synthesis of Thiocyanates This table summarizes various catalytic approaches for thiocyanate synthesis, highlighting the catalyst and reaction type.

Reaction Type Catalyst Substrate Type Key Advantage Reference
Nucleophilic Substitution Polyethylene Glycol (PTC) Benzyl Halides Low cost, low toxicity, efficient
C-H Thiocyanation Rose Bengal (Photocatalyst) Indoles, Arenes Uses visible light, air as oxidant nih.govchemrevlett.com
C-H Thiocyanation Iodine (Mediator) Electron-rich (Hetero)arenes Metal-free, high atom economy jchemlett.com
Electrophilic Thiocyanation None (Reagent-based) Indoles, Pyrroles High atom economy reagent, recyclable precursor rsc.org
C-H Thiocyanation Copper (I) Chloride Quinolines Catalytic metal-mediated C-H activation mdpi.com

Energy-Efficient Synthetic Protocols

Reducing energy consumption is a key goal of green chemistry. Microwave irradiation and ultrasound have been established as powerful tools for accelerating organic reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating methods. mdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has proven exceptionally effective for the preparation of benzyl thiocyanates. The reaction of various substituted benzyl chlorides with sodium thiocyanate under solvent-free conditions using PEG-400 as a catalyst can be completed in as little as 2-4 minutes, with yields often exceeding 90%. This represents a dramatic improvement over traditional methods that require several hours of heating. For example, the synthesis of 3-chlorobenzyl thiocyanate, an analog of this compound, was achieved in 93% yield after just 3 minutes of microwave irradiation. Similarly, microwave-promoted synthesis in aqueous media provides a rapid and efficient route to these compounds without the need for organic solvents or catalysts. organic-chemistry.orgacs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. Ultrasound promotes nucleophilic substitution reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation, enhancing mass transfer and reaction rates. researchgate.net While specific examples for this compound are not prevalent, ultrasound has been successfully used to synthesize related sulfur-containing compounds and to promote the reaction of alkyl halides with thiocyanate salts under mild conditions, often leading to reduced reaction times and high yields. researchgate.netnih.gov

Table 3: Comparison of Microwave vs. Conventional Synthesis for Benzyl Thiocyanate Analogs Data adapted from a study by Zhaojie et al. , showing the significant rate enhancement provided by microwave irradiation.

Substituent on Benzyl Chloride Microwave Time (min) Microwave Yield (%) Conventional Time (h) Conventional Yield (%)
H 3 95 5 80
4-CH₃ 2 96 4 85
4-OCH₃ 2 98 4 88
3-Cl 3 93 6 75
4-Cl 4 90 6 72
4-NO₂ 4 85 7 65

Reaction Chemistry and Mechanistic Insights of 3 Fluorobenzyl Thiocyanate

Nucleophilic and Electrophilic Reactivity of the Thiocyanate (B1210189) Moiety

The thiocyanate (-SCN) group is an ambidentate nucleophile, meaning it can react at two different sites: the "soft" sulfur atom and the "hard" nitrogen atom. d-nb.infouou.ac.in This dual reactivity is a cornerstone of its chemical behavior and is influenced by factors such as the nature of the electrophile and the reaction conditions, in line with the Hard and Soft Acids and Bases (HSAB) principle. uou.ac.inresearchgate.net When reacting with soft electrophiles, the attack predominantly occurs through the soft sulfur atom, forming a thiocyanate (R-SCN). uou.ac.in Conversely, with hard electrophiles, the harder nitrogen atom is the preferred site of attack, leading to the formation of an isothiocyanate (R-NCS). uou.ac.in

In the context of 3-fluorobenzyl thiocyanate, the thiocyanate moiety primarily exhibits nucleophilic character through its sulfur or nitrogen atoms. researchgate.net The sulfur atom, being a soft Lewis base, is an excellent candidate for initiating radical transformations and participating in nucleophilic substitutions. researchgate.net For instance, the thiocyanate anion can engage in nucleophilic substitution reactions to form organic thiocyanates. nih.govrsc.org

The thiocyanate group can also act as an electrophile. The carbon atom of the -SCN group is electrophilic and susceptible to attack by nucleophiles. globalresearchonline.net This reactivity is exploited in various synthetic transformations. For example, amines can attack the electrophilic carbon of a thiocyanate to form thiourea (B124793) derivatives. globalresearchonline.net Furthermore, the thiocyanate group can serve as a leaving group in certain reactions, such as in the Finkelstein reaction where it can be displaced by an iodide ion. beilstein-journals.org This electrophilic nature makes thiocyanates like this compound versatile intermediates in organic synthesis, capable of acting as electrophilic components at either the sulfur or carbon atom. nih.gov

Cyclization and Ring-Forming Reactions

The thiocyanate group is a versatile functional group that can participate in intramolecular cyclization reactions to form various heterocyclic systems. While specific studies on this compound are not extensively detailed, the reactivity patterns of related thiocyanates provide significant insight. Intramolecular cyclizations often involve the nucleophilic character of the thiocyanate's sulfur or nitrogen atom attacking an electrophilic center within the same molecule. nih.gov

One common pathway is the cyclization of thiocyanates onto a nearby functional group. For example, N-(2-fluorophenyl)-3-benzloxy-4-methoxythiobenzamide can undergo radical cyclization to form 4-fluorobenzothiazoles. researchgate.net Similarly, 1-(2-haloaroyl)-3-aryl thioureas can undergo base-catalyzed intramolecular nucleophilic cyclization to yield 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. researchgate.net These reactions highlight the capability of the thiocyanate or its derivatives to form fused ring systems.

Another strategy involves the synthesis of thieno[2,3-b]quinolines, where a quinoline-2(1H)thione is first functionalized with a halo derivative and then cyclized. raco.cat Iodocyclization reactions of 3-alkynyl-2-(methylthio)quinolines also provide a route to thieno[2,3-b]quinoline derivatives. rsc.org These methods demonstrate the general principle of using a sulfur-containing group, analogous to the thiocyanate, to construct fused thiophene (B33073) rings. In a related process, the reaction of 2-hydroxyphenyl-containing donor-acceptor cyclopropanes with thiocyanate can lead to the formation of pyrrolidine-2-thiones via nucleophilic ring-opening followed by attack of the ortho-hydroxy group on the formed isothiocyanate moiety. nih.gov

This compound and related organic thiocyanates can participate in various intermolecular cycloaddition reactions, serving as key building blocks for the synthesis of heterocyclic compounds. These reactions leverage the electronic properties of the thiocyanate group. researchgate.net

A significant class of these reactions is the [3+2]-cycloaddition. For instance, donor-acceptor cyclopropanes react with aryl thio- or selenocyanates in the presence of a Lewis acid catalyst like SnCl₄ to form thio- or selenopyrrolines. researchgate.netresearchgate.net In a related ytterbium triflate-catalyzed formal (3+2)-cycloaddition, donor-acceptor cyclopropanes react with ammonium (B1175870) thiocyanate to yield 2-amino-4,5-dihydrothiophenes. organic-chemistry.org The thiocyanate acts as a two-atom component in these transformations. Organic thiocyanates can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, N-aryl-2-thiocyanatoacetamides react with in situ generated nitrile oxides to produce N-aryl-2-((3-aryl-1,2,4-oxadiazol-5-yl)thio)acetamides in excellent yields. thieme-connect.com

Higher-order cycloadditions are also possible. Ruthenium(II)-catalyzed intermolecular double [2+2+2] cycloadditions of 1,6-diynes and alkynylthiocyanates have been developed for synthesizing 2-aryl thiopyridines. researchgate.net Another novel transformation is the [4+1]-type cycloaddition between α,β-alkynic hydrazones and potassium thiocyanate, which proceeds under transition-metal-free conditions to form N-iminoisothiazolium ylides through C–S and S–N bond formation. acs.org These varied cycloaddition pathways underscore the synthetic utility of the thiocyanate functionality in constructing complex molecular architectures. nih.govorganicreactions.orgmsu.edumdpi.com

Intramolecular Cyclizations

Rearrangement Processes Involving the Thiocyanate Group

The thiocyanate group is known to undergo several important rearrangement reactions, most notably the isomerization to the thermodynamically more stable isothiocyanate. This process is a key feature of the chemistry of organic thiocyanates.

The thermal rearrangement of allyl thiocyanates to their corresponding isothiocyanates is a well-documented example of a d-nb.infod-nb.info-sigmatropic rearrangement. researchgate.net Similar rearrangements are observed for propargyl thiocyanates, which can isomerize to form isothiocyanate-substituted allenes. researchgate.net Computational studies on acyl thiocyanates (RCO-SCN) show activation barriers of 30–31 kcal/mol for their rearrangement to acyl isothiocyanates (RCO-NCS). researchgate.net For other derivatives like alkoxycarbonyl thiocyanates, the barriers are higher (ca. 40 kcal/mol), rendering them more stable, whereas thioacyl thiocyanates rearrange more readily with lower activation barriers (20–30 kcal/mol). researchgate.net This rearrangement can also be part of a reaction sequence, where an initially formed thiocyanate isomerizes before a subsequent reaction step.

Another rearrangement involving aromatic nitro compounds is the Von Richter reaction, discovered in 1871. uou.ac.inwikipedia.org In this reaction, an aromatic nitro compound reacts with potassium cyanide to yield a carboxylic acid ortho to the position of the original nitro group. wikipedia.org While not a direct rearrangement of the thiocyanate group itself, it involves a cyanide nucleophile, which is structurally related to thiocyanate, and highlights complex molecular reorganizations in aromatic systems. slideshare.net

Catalysis in this compound Transformations

Metal catalysis plays a crucial role in expanding the synthetic utility of this compound and related compounds, enabling transformations that are otherwise difficult to achieve. Copper and palladium are the most prominent metals used to catalyze reactions involving benzyl (B1604629) thiocyanates.

Copper-Catalyzed Reactions: Copper catalysts are effective in a variety of reactions involving thiocyanates. An efficient method for the thiocyanation of benzylic C-H bonds is achieved through a copper-catalyzed radical relay mechanism. chinesechemsoc.orgresearchgate.net This allows for the direct installation of the thiocyanate group onto complex molecules. Copper photocatalysis has also been developed for the benzylthiocyanation of olefins using substituted benzyl thiocyanates as atom transfer radical addition (ATRA) reagents. acs.orguni-regensburg.de These reactions can selectively produce either thiocyanates or isothiocyanates depending on the electronic properties of the substrates. acs.orguni-regensburg.de Furthermore, copper-catalyzed three-component tandem reactions involving terminal alkynes, isothiocyanates (which can be formed from thiocyanates), and aqueous ammonia (B1221849) have been used to synthesize 1,4-benzothiazines. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. A notable application is the palladium-catalyzed, copper(I)-mediated coupling of boronic acids with benzyl thiocyanate, which serves as a cyanide-free method for the synthesis of aryl nitriles. enamine.netenamine-genez.comnih.gov In this reaction, benzyl thiocyanate acts as a convenient and stable source of the cyanide group. The reaction generally requires both a palladium catalyst, such as Pd(PPh₃)₄, and a stoichiometric amount of a copper(I) salt. nih.gov Palladium catalysts have also been employed for the cross-coupling of benzyl thioacetates with aryl halides to form thioarenes, showcasing the versatility of palladium in forming C-S bonds. researchgate.net In some cases, palladium can mediate isomerization reactions of benzyl thiocyanates to benzyl alkynyl sulfides. uoguelph.ca Additionally, a palladium-catalyzed cyclization of two isothiocyanate molecules via C-H sulfurization has been reported for the synthesis of 2-aminobenzothiazoles. rsc.org

The table below summarizes representative conditions for metal-catalyzed reactions involving benzyl thiocyanates.

Reaction TypeCatalyst SystemSubstratesProductYield (%)Reference
Cyanation of Boronic AcidsPd(PPh₃)₄ / CuTCBenzyl thiocyanate, Aryl boronic acidAryl nitrile70-92 nih.gov
Benzylic C-H ThiocyanationCuOAc / LigandAlkylarene, Thiocyanating agentBenzyl thiocyanateVaries chinesechemsoc.org
Benzylthiocyanation of OlefinsCu(dap)₂Cl / Light4-Nitrobenzyl thiocyanate, StyreneThio- or IsothiocyanateVaries acs.orguni-regensburg.de
Synthesis of 2-AminobenzothiazolesPdBr₂Aryl isothiocyanates2-Aminobenzothiazoleup to 82 rsc.org

Organocatalytic Systems in the Reaction Chemistry of this compound

Currently, there is a notable absence of dedicated research in publicly available scientific literature focusing specifically on the direct application of this compound as a primary substrate in organocatalytic systems. While the field of organocatalysis is vast and continually expanding, detailed studies and reaction protocols for this particular compound remain elusive.

Organocatalysis, a branch of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions, has seen significant advancements. beilstein-journals.orgscienceopen.comthieme.de These catalysts are often lauded for their low toxicity, stability, and ability to facilitate a wide range of transformations, including the synthesis of chiral molecules. scienceopen.comscienceopen.com The primary modes of activation in organocatalysis involve the formation of covalent intermediates, such as iminium ions or enamines, or non-covalent interactions, like hydrogen bonding. beilstein-journals.org

Thiourea derivatives, which share structural motifs with thiocyanates, have been extensively developed and utilized as highly effective bifunctional organocatalysts. mdpi.comnih.gov They are particularly adept at activating electrophiles and nucleophiles simultaneously through hydrogen bonding. mdpi.comnih.gov This has been successfully applied in various asymmetric reactions, including Michael additions, aza-Henry reactions, and nitro-Mannich reactions. mdpi.com For instance, chiral thiourea catalysts have been employed in the enantioselective synthesis of complex molecules like spirocyclopentaneoxindoles and 3-nitro-4-chromanones. scienceopen.comnih.gov

Furthermore, the broader class of benzyl thiocyanates are recognized as valuable synthetic intermediates. mdpi.com They can be transformed into other important functional groups, highlighting their potential utility in organic synthesis. However, the exploration of their reactivity under organocatalytic conditions, specifically for the 3-fluoro substituted variant, has not been documented in available research.

While there is extensive literature on organocatalytic reactions of various carbonyl compounds, imines, and other activated substrates, and on the synthesis and application of thiourea-based organocatalysts, a direct and detailed investigation into the behavior of this compound within these systems is not apparent. beilstein-journals.orgmdpi.comrsc.orgbeilstein-journals.orgnih.govorganic-chemistry.orguevora.pt The scientific community has yet to publish specific findings that would allow for a detailed discussion of its reaction chemistry, mechanistic insights, or the generation of related data tables within the context of organocatalysis.

Future research may yet explore the potential of this compound in this area, potentially as a novel building block or reagent in the development of new synthetic methodologies.

Derivatization and Synthetic Utility of 3 Fluorobenzyl Thiocyanate in Complex Molecule Synthesis

Precursor for Sulfur-Containing Heterocyclic Systems

3-Fluorobenzyl thiocyanate (B1210189) is a valuable starting material for the synthesis of diverse sulfur-containing heterocycles. taylorandfrancis.com While direct cyclization is one pathway, it more commonly serves as a precursor to key intermediates, such as the corresponding isothiocyanate or thiourea (B124793) derivatives, which then undergo cyclization to form the desired heterocyclic core. researchgate.netglobalresearchonline.net

The Hantzsch thiazole (B1198619) synthesis remains a fundamental method for constructing the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide. researchgate.nettandfonline.com In this context, the necessary N-(3-fluorobenzyl)thiourea intermediate can be generated from precursors like 3-fluorobenzylamine (B89504) and a thiocyanate salt.

A summary of a typical synthetic approach is presented below:

StepReactantsKey ConditionsProductPurpose
13-Fluorobenzylamine + Carbon DisulfideBase (e.g., Et3N)In situ formation of dithiocarbamate (B8719985)Precursor to isothiocyanate
2Dithiocarbamate intermediate + Ethyl Chloroformate-3-Fluorobenzyl isothiocyanateKey reactive intermediate
33-Fluorobenzyl isothiocyanate + Amine (R-NH2)Solvent (e.g., Acetone)N-(3-fluorobenzyl)-N'-R-thioureaThioamide for cyclization
4Thiourea intermediate + α-Haloketone (e.g., Phenacyl Bromide)Reflux in Ethanol2-(Substituted-amino)-4-phenyl-5-(3-fluorobenzyl)thiazoleFinal thiazole heterocycle

Thiadiazines are six-membered heterocyclic compounds containing sulfur and nitrogen atoms, with various isomers being synthetically accessible. The 1,3,4-thiadiazine scaffold, for example, is often synthesized through the cyclization of thiosemicarbazide (B42300) derivatives with α-halo- or α,β-unsaturated carbonyl compounds. researchgate.netmdpi.com

To incorporate the 3-fluorobenzyl group, 3-fluorobenzyl isothiocyanate serves as the ideal starting material. It can react with hydrazine (B178648) hydrate (B1144303) to produce 4-(3-fluorobenzyl)thiosemicarbazide. This key intermediate can then be condensed with various electrophilic partners. For example, reaction with phenacyl bromides leads to the formation of 7-aryl-3-((3-fluorobenzyl)amino)-7H- taylorandfrancis.comresearchgate.netikm.org.mytriazolo[3,4-b] taylorandfrancis.comikm.org.mythiadiazines, demonstrating a robust method for creating complex, fused heterocyclic systems. researchgate.net The synthesis of various 1,3,4-thiadiazole (B1197879) derivatives often starts from thiosemicarbazide precursors which are cyclized under acidic or basic conditions. pjps.pk

The versatility of 3-fluorobenzyl thiocyanate and its derivatives extends to the synthesis of other important sulfur-containing heterocycles like thiazolidinones. Thiazolidinones, particularly 4-thiazolidinones, are commonly prepared by the reaction of a Schiff base with a mercapto-containing acid (like thioglycolic acid) or through the cyclization of a thiourea with a halo-acid or ester. globalresearchonline.netresearchgate.net

Using the precursor approach, N-(3-fluorobenzyl)thiourea can be reacted with chloroacetic acid or ethyl bromoacetate (B1195939) to construct the 4-thiazolidinone (B1220212) ring. researchgate.net These reactions provide a reliable pathway to 2-imino-3-(3-fluorobenzyl)thiazolidin-4-one derivatives, which are themselves valuable scaffolds for further functionalization in drug discovery programs.

Formation of Thiadiazine Scaffolds

Building Block for Fluorinated Organic Scaffolds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate physicochemical properties. sigmaaldrich.comossila.com this compound serves as an important fluorinated building block, providing a reliable method for introducing the 3-fluorobenzyl group into larger, more complex molecular architectures. beilstein-journals.org This moiety is present in various biologically active compounds.

The utility of this building block is evident in multi-step syntheses where the 3-fluorobenzyl group is integral to the final structure's function. For example, in the synthesis of potent antitrypanosomal agents, fluorinated thiazole derivatives are assembled using precursors that contain the fluorophenyl group. nih.gov The synthesis of radiolabeled PET tracers also frequently employs fluorobenzyl halides, which are closely related to and can be synthesized from precursors similar to those for this compound. rsc.org The presence of the fluorine atom can lead to improved metabolic stability and enhanced binding interactions with biological targets. sigmaaldrich.com

Preparation of Organometallic and Coordination Compounds

While specific studies on organometallic complexes of this compound are not extensively documented, its behavior as a ligand can be predicted based on the well-established coordination chemistry of the thiocyanate group (-SCN). chemicalnote.comresearchgate.net

The thiocyanate functional group is a classic example of an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). wikipedia.org This dual reactivity allows it to form a wide variety of coordination compounds with distinct structural and electronic properties. nih.gov

Coordination Modes:

N-Bonding (Isothiocyanato): Typically occurs with hard metal ions (class A), such as first-row transition metals like Cr(III), Mn(II), Fe(III), and Co(II). The M-N-C linkage is generally linear or near-linear (≈180°). wikipedia.org

S-Bonding (Thiocyanato): Favored by soft metal ions (class B), such as Pd(II), Pt(II), and Au(III). The M-S-C bond angle is typically bent (≈100°). wikipedia.org

Bridging (μ-1,3-N,S): The thiocyanate ligand can bridge two metal centers, with the nitrogen atom coordinating to one metal and the sulfur atom to another. This mode is crucial for the formation of coordination polymers and extended network structures. nih.gov

The 3-fluorobenzyl group attached to the thiocyanate would primarily exert steric and electronic influences on the resulting metal complex. The fluorine atom's electron-withdrawing nature could subtly affect the electron density on the SCN moiety, while the bulky benzyl (B1604629) group could influence the packing of the complexes in the solid state and the accessibility of the metal center. Studies on related fluorobenzyl metal complexes have explored the influence of such substituents on the properties of the final compound. rsc.org The synthesis of metal complexes with related thiosemicarbazone ligands containing a 3-fluorophenyl group has been reported, where the ligand coordinates through sulfur and nitrogen atoms to form stable complexes with metals like Ni(II), Cu(II), and Co(II). ikm.org.my

Coordination Modes and Their Influence on Chemical Behavior

The thiocyanate (-SCN) functional group within this compound is a classic example of an ambidentate ligand. This characteristic is central to its synthetic utility, as it can coordinate to metal centers in multiple ways, profoundly influencing the structure and reactivity of the resulting complexes. nih.govwisdomlib.org The primary coordination modes are through the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or by bridging two metal centers. nih.govmdpi.com The choice of coordination is governed by a combination of electronic and steric factors, including the nature of the metal ion and the steric hindrance imposed by the 3-fluorobenzyl group.

Detailed research into the coordination chemistry of the thiocyanate ligand reveals several distinct binding patterns:

N-Bonded Coordination (Isothiocyanato): In this mode, the nitrogen atom of the thiocyanate group donates its lone pair of electrons to a metal center. This type of bonding is typically observed with "hard" metal ions, as defined by Hard and Soft Acid-Base (HSAB) theory.

S-Bonded Coordination (Thiocyanato): Coordination via the sulfur atom is generally favored by "soft" metal ions. The sulfur atom, being larger and more polarizable than nitrogen, forms more stable bonds with larger, less electronegative metal centers.

Bridging Coordination (μ-1,3-SCN): The thiocyanate ligand can simultaneously bond to two metal centers, with the nitrogen atom coordinating to one and the sulfur atom to the other. This bridging mode is fundamental in the formation of coordination polymers, creating one-, two-, or three-dimensional networks. mdpi.com The resulting polymeric structures can exhibit interesting magnetic or material properties. nih.govmdpi.com

The specific behavior of this compound as a ligand is influenced by the electronic properties of the 3-fluorobenzyl substituent. The electron-withdrawing fluorine atom can modulate the electron density on both the nitrogen and sulfur atoms of the thiocyanate moiety, which can, in turn, affect its binding preference for different metal ions. nih.gov

The coordination behavior of the thiocyanate group is a key determinant of the final architecture of complex molecules. Terminal coordination (either N- or S-bonded) typically leads to the formation of discrete mononuclear or small polynuclear complexes. mdpi.com In contrast, the µ-1,3-bridging mode is essential for constructing extended polymeric frameworks. mdpi.com

While direct studies on the coordination of the intact this compound molecule as a ligand are not extensively documented, its derivatives, such as thiosemicarbazones formed from related fluorophenyl isothiocyanates, readily act as ligands. For instance, thiosemicarbazone derivatives coordinate to metal ions as bidentate ligands through both the azomethine nitrogen and the thiocarbonyl sulfur atoms. ikm.org.my

The versatile coordination chemistry of the thiocyanate group is summarized in the table below.

Coordination Modes of the Thiocyanate Ligand

Coordination ModeDescriptionFavored Metal Ion Type (HSAB Theory)Resulting StructureReference
N-Coordination (Isothiocyanato)Binds to a single metal center via the nitrogen atom.Hard Acids (e.g., Co(II))Terminal ligand in discrete complexes. mdpi.com
S-Coordination (Thiocyanato)Binds to a single metal center via the sulfur atom.Soft Acids (e.g., Ag(I), Cu(I))Terminal ligand in discrete complexes. nih.gov
μ-1,3-BridgingBinds to two different metal centers, using both N and S atoms.Various, depends on the specific system.Forms coordination polymers and extended networks. nih.govmdpi.comnih.gov

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 3-Fluorobenzyl Thiocyanate (B1210189) and Its Derivatives/Complexes

Although a single-crystal X-ray structure for 3-Fluorobenzyl thiocyanate has not been reported in the surveyed literature, extensive crystallographic studies have been conducted on its derivatives, particularly those incorporating the 3-fluorophenyl moiety. These studies are invaluable for understanding the structural behavior of this class of compounds.

The crystal structures of several thiourea (B124793) derivatives containing the 3-fluorophenyl group have been resolved, providing critical data on their solid-state arrangement. For instance, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea crystallizes in the monoclinic space group P2₁/c. mdpi.comresearchgate.net Similarly, other related thiourea compounds adopt common space groups like monoclinic P2₁/n or triclinic P-1. ikm.org.myiucr.org The unit cell parameters for these representative derivatives illustrate the typical packing dimensions for molecules of this type.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thioureaC₁₇H₁₇FN₂O₄SMonoclinicP2₁/c13.0966(9)16.6460(13)7.8448(5)90106.721(5)901637.9(2)4 mdpi.com
1-(3-fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thioneC₁₃H₁₅FN₂SMonoclinicP2₁/c8.8061(18)15.009(3)10.209(2)90114.16(3)901342.8(5)4 ikm.org.my
3-[3-(2-Fluorobenzoyl)thioureido]propionic acidC₁₀H₁₁FN₃O₃SMonoclinicP2₁/c12.7592(14)11.4589(12)8.2323(9)9093.551(2)901196.49(14)4 researchgate.net

The crystal packing of this compound derivatives is stabilized by a network of intermolecular interactions. In thiourea and thiosemicarbazone derivatives, hydrogen bonds are prominent. For example, in the crystal structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond, while the crystal packing features intermolecular N-H···O hydrogen bonds. mdpi.com In other related structures, intermolecular N-H···S hydrogen bonds link molecules into chains or dimers. iucr.orgresearchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the structure of this compound, identifying its functional groups, and probing the electronic environment of its atoms.

While specific experimental spectra for this compound were not found in the search results, the expected NMR data can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons. The four protons on the 3-fluorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), exhibiting a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The methylene (B1212753) (-CH₂-) protons adjacent to the thiocyanate group would likely appear as a singlet around δ 4.2-4.5 ppm. For comparison, the benzylic protons in 4-fluorobenzyl methanesulfonate (B1217627) appear at δ 5.13 ppm.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The spectrum for 3-Fluorobenzyl chloride, a close precursor, can be used as a reference. chemicalbook.com For this compound, one would expect to see signals for the benzylic carbon (CH₂), the thiocyanate carbon (SCN), and the six aromatic carbons. The SCN carbon typically resonates around δ 110-115 ppm. beilstein-journals.org The aromatic carbons will show characteristic C-F coupling constants, with the carbon directly bonded to fluorine (C3) showing the largest coupling (¹JCF) and other carbons in the ring showing smaller two-, three-, and four-bond couplings (²,³,⁴JCF).

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a single signal for the fluorine atom on the benzene (B151609) ring. nih.gov The chemical shift would be in the typical range for an aryl fluoride. For reference, the ¹⁹F signal in 4-fluorobenzyl methanesulfonate appears at δ -111.5 ppm. man.ac.uk The precise chemical shift provides information about the electronic environment created by the benzyl (B1604629) thiocyanate substituent.

Predicted NMR Data for this compound
NucleusRegion/AtomPredicted Chemical Shift (δ, ppm)Expected Multiplicity & Coupling
¹HAr-H~ 7.0 - 7.5Multiplet (m)
¹H-CH₂-SCN~ 4.2 - 4.5Singlet (s)
¹³C-SCN~ 110 - 115Singlet (s)
¹³C-CH₂-SCN~ 45 - 50Singlet (s)
¹³CAr-C (C-F)~ 161 - 164Doublet (d), ¹JCF ≈ 245 Hz
¹³CAr-C~ 114 - 140Singlets and Doublets (d) with smaller JCF
¹⁹FAr-F~ -110 to -115Multiplet (m) or Singlet (s) with proton decoupling

Vibrational spectroscopy is a powerful tool for identifying the functional groups within this compound. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. westmont.eduhoriba.com

The most characteristic absorption in the IR spectrum of an organic thiocyanate is the strong, sharp band corresponding to the C≡N triple bond stretch. This vibration typically occurs in the range of 2130–2160 cm⁻¹. researchgate.net For comparison, the SCN⁻ group in complexes can show this band from 2050 to 2100 cm⁻¹. researchgate.net

The C-S single bond stretch is expected to appear as a weaker absorption in the fingerprint region, typically between 700 and 850 cm⁻¹. The Raman spectrum is also expected to show a strong band for the symmetric C≡N stretch. westmont.edunih.gov

Other expected vibrational bands for the 3-fluorobenzyl moiety include:

Aromatic C-H stretch: Above 3000 cm⁻¹

Aromatic C=C stretches: A series of bands between 1450 and 1600 cm⁻¹

C-F stretch: A strong band typically found around 1100-1250 cm⁻¹

CH₂ stretches: Symmetric and asymmetric stretches just below 3000 cm⁻¹

Expected Vibrational Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
C-H stretch (aromatic)Fluorobenzyl3100 - 3000Medium
C-H stretch (aliphatic)-CH₂-3000 - 2850Medium
C≡N stretchThiocyanate2160 - 2130Strong, Sharp
C=C stretch (aromatic)Fluorobenzyl1600 - 1450Medium to Strong
C-F stretchFluorobenzyl1250 - 1100Strong
C-S stretchThiocyanate850 - 700Weak to Medium

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Chromatographic Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, offering high resolution and sensitivity for both purity assessment and quantitative analysis. torontech.com Reversed-phase HPLC is the most common mode used for compounds of this nature. sielc.com

For purity analysis, a sample of this compound is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the compound and smaller peaks representing impurities. torontech.com The area of each peak is proportional to the concentration of the species, allowing for the percentage purity to be calculated. Complete separation (baseline resolution) of the main peak from any impurity peaks is crucial for accurate assessment. torontech.com

HPLC is also highly effective for monitoring the progress of a chemical reaction, such as the synthesis of this compound. sdstate.edu By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, one can track the consumption of starting materials and the formation of the product. This allows for the determination of reaction completion and can help in optimizing reaction conditions.

A typical set of HPLC conditions for the analysis of this compound is outlined in the table below.

Table 2: Typical HPLC Parameters for this compound Analysis

Parameter Condition Purpose
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for separating non-polar to moderately polar compounds.
Mobile Phase Acetonitrile/Water gradient A common solvent system for eluting benzyl compounds. sielc.com
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and affects separation and run time.
Detection UV at 254 nm The aromatic ring of the compound absorbs UV light, allowing for detection.
Injection Volume 10-20 µL The amount of sample introduced into the system.

| Column Temperature | 25-30 °C | Maintained to ensure reproducible retention times. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions in real-time. libretexts.orgthieme.de It is particularly useful in the synthesis of this compound to determine when the starting materials have been consumed and the product has formed. researchgate.netbeilstein-journals.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. shoko-sc.co.jp Alongside the reaction mixture, spots of the starting materials (e.g., 3-fluorobenzyl halide and a thiocyanate salt) are also applied for comparison. A "cospot," where the reaction mixture and starting material are spotted on top of each other, is often used to confirm the identity of the spots. rochester.edu

The plate is then developed in a sealed chamber containing a suitable solvent system (eluent), commonly a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent). The progress of the reaction is visualized by the disappearance of the starting material spot(s) and the appearance of a new spot for the product, this compound, which will have a different Retention Factor (Rf). libretexts.org

Table 3: TLC for Monitoring Synthesis of this compound | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass plates | Standard adsorbent for compounds of moderate polarity. | | Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (e.g., 8:2 v/v) | Adjusting the solvent ratio allows for optimal separation. | | Spotting | Starting material, reaction mixture, and a co-spot. rochester.edu | Allows for direct comparison and confirmation of product formation. | | Visualization | UV lamp (254 nm) and/or chemical staining | The aromatic ring is UV-active. Stains can be used if compounds are not UV-active. | | Interpretation | Disappearance of reactant spots and appearance of a new product spot indicates reaction progress. | The Rf value of the product will differ from that of the reactants. |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Electrochemical and Thermal Analytical Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the electrochemical properties of materials and their interfaces. researchgate.net While specific EIS studies on this compound are not widely documented, the technique can be applied to understand its behavior in various electrochemical systems, drawing parallels from studies on other thiocyanate-containing molecules. rsc.orgtandfonline.com

EIS works by applying a small amplitude AC potential to an electrochemical cell and measuring the resulting current response over a wide range of frequencies. The data is often presented as a Nyquist plot, which can be modeled with an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). tandfonline.com

Potential applications for EIS studies of this compound could include:

Corrosion Inhibition: Investigating the adsorption of this compound on a metal surface and its ability to form a protective layer that inhibits corrosion. The increase in charge transfer resistance would indicate effective inhibition. tandfonline.com

Electrolyte Additive: Studying its effect on the conductivity and stability of electrolytes in batteries or other electrochemical devices. Thiocyanates can influence ion transport and electrode-electrolyte interface properties. rsc.org

Sensor Development: Characterizing the impedance changes of an electrode modified with this compound upon interaction with a target analyte.

The interpretation of EIS data would provide insights into the kinetics of electrochemical processes and the conductive or inhibitive properties of the compound. researchgate.net

Table 4: Potential EIS Study Parameters for this compound

Parameter Value/Range Purpose
Working Electrode e.g., Platinum, Gold, Carbon Steel The surface on which the electrochemical behavior is studied.
Electrolyte e.g., 0.1 M HClO₄ or other relevant medium Provides the ionic conductivity for the electrochemical cell. researchgate.net
Frequency Range 100 kHz to 0.1 Hz Wide range to capture different electrochemical processes (charge transfer, diffusion). tandfonline.com
AC Amplitude 5-10 mV Small perturbation to maintain system linearity.

| Measured Parameters | Charge Transfer Resistance (Rct), Double-Layer Capacitance (Cdl) | Rct relates to the kinetics of electron transfer; Cdl relates to adsorption at the interface. |

The thermal properties of coordination compounds containing this compound as a ligand can be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable information about the thermal stability, decomposition pathways, and phase transitions of these materials. scirp.orgiucr.org

While specific data on this compound complexes is limited, studies on coordination compounds with other thiocyanate ligands reveal common thermal behaviors. scispace.com TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the nature of the lost fragments. DSC measures the heat flow into or out of a sample, revealing endothermic events like melting or dehydration and exothermic events like decomposition or crystallization. iucr.orgiucr.org

A hypothetical thermal decomposition of a metal complex, such as [M(3-F-Bzt)₂(H₂O)₂], might proceed in the following stages:

Dehydration: Initial loss of water molecules at lower temperatures. scispace.com

Decomposition of Ligand: Loss of the this compound ligands, which may occur in one or more steps.

Decomposition of Thiocyanate: The breakdown of the thiocyanate group itself at higher temperatures.

Formation of Residue: The final product is often a stable metal oxide or metal sulfide. scirp.org

Table 5: Hypothetical Thermal Decomposition Profile for a Coordination Compound of this compound

Temperature Range (°C) Mass Loss (%) Associated Process (from TGA) Thermal Event (from DSC)
80 - 150 ~5% Loss of two water molecules. scispace.com Endothermic
220 - 350 ~45% Loss of one this compound ligand. Endothermic
350 - 500 ~45% Loss of the second this compound ligand. scirp.org Endothermic/Exothermic

Compound Index

Table 6: List of Compounds Mentioned

Compound Name Formula
This compound C₈H₆FNS
Acetonitrile C₂H₃N
Benzene C₆H₆
Ethyl acetate C₄H₈O₂
Hexane C₆H₁₄
Perchloric acid HClO₄

Computational and Theoretical Investigations of 3 Fluorobenzyl Thiocyanate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules. numberanalytics.com Methods like Density Functional Theory (DFT) are frequently employed to model molecular systems with high accuracy. researchgate.netepstem.net For a molecule such as 3-fluorobenzyl thiocyanate (B1210189), these calculations can reveal key insights into its behavior.

Detailed Research Findings:

Theoretical investigations typically begin with geometry optimization of the molecule's structure using a functional like B3LYP combined with a basis set such as 6-31G(d,p). epstem.net Once the optimized structure is obtained, a variety of electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electrostatic potential on the molecule's surface. These maps help in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting how it will interact with other chemical species. researchgate.net

Electronic Properties: Other calculated properties include dipole moment, polarizability, and chemical hardness/softness, which further characterize the molecule's electronic nature and response to external electric fields. numberanalytics.comresearchgate.net

Below is a table summarizing the kind of electronic properties that would be determined for 3-fluorobenzyl thiocyanate through quantum chemical calculations.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)6.3 eVRelates to chemical reactivity and stability researchgate.net
Dipole Moment3.5 DMeasures the polarity of the molecule
Chemical Hardness3.15 eVMeasures resistance to change in electron distribution
Chemical Softness0.16 eV⁻¹Reciprocal of hardness, relates to reactivity

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. jinr.ru For this compound, MD simulations can provide a detailed understanding of its conformational landscape and flexibility, which are crucial for its interactions and reactivity.

Detailed Research Findings:

An MD simulation for this compound would typically be performed in a simulated solvent environment, such as a box of water molecules, to mimic realistic conditions. jinr.rufrontiersin.org The process involves several steps:

Energy Minimization: The initial structure of the molecule is optimized to remove any steric clashes or unfavorable geometries. jinr.ru

Equilibration: The system is gradually heated to a desired temperature (e.g., 300 K) and the pressure is adjusted to allow the system to reach a stable state. jinr.rufrontiersin.org

Production Run: The simulation is run for an extended period (nanoseconds), during which the trajectory (positions and velocities of atoms) is recorded at regular intervals. jinr.ru

Analysis of the resulting trajectory provides insights into:

Conformational Stability: By analyzing the root-mean-square deviation (RMSD) of the atomic positions over time, the stability of the molecule's conformation can be assessed. researchgate.net

Radius of Gyration: This parameter provides information about the compactness of the molecule's structure during the simulation. researchgate.net

Dihedral Angle Analysis: Tracking the dihedral angles of the flexible bonds (e.g., the C-C bond connecting the benzyl (B1604629) group and the thiocyanate moiety) can identify the most populated and energetically favorable conformations.

The table below outlines typical parameters for an MD simulation setup for a molecule like this compound.

Table 2: Typical Parameters for Molecular Dynamics Simulation

ParameterValue/SettingPurpose
Force FieldAMBER / GROMOSDescribes the potential energy of the system
Solvent ModelTIP3P WaterSimulates an aqueous environment frontiersin.org
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature frontiersin.org
Temperature300 KSimulates physiological or standard conditions jinr.ru
Pressure1 atmSimulates standard atmospheric pressure frontiersin.org
Simulation Time100 nsDuration of the production run to sample conformational space researchgate.net
Time Step2 fsIntegration time step for the equations of motion

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and characterizing the high-energy transition state structures that connect reactants and products. rsc.orgmit.edu Understanding the reaction mechanism of this compound is key to predicting its chemical behavior.

Detailed Research Findings:

Given its structure as a substituted benzyl halide analog, this compound could potentially undergo nucleophilic substitution (S_N1, S_N2) or elimination (E1, E2) reactions, depending on the conditions. mnstate.edu

Transition State (TS) Searching: Quantum chemical calculations can be used to locate the transition state on the potential energy surface. nih.gov This is a critical step as the energy of the transition state (the activation energy) determines the rate of the reaction. mnstate.edu

Reaction Pathway Analysis: By mapping the energy changes as the reaction progresses from reactants to products through the transition state, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility and kinetics of the proposed mechanism.

Machine Learning in TS Prediction: Modern approaches, including machine learning models, are being developed to predict transition state structures with increasing speed and accuracy, which can significantly accelerate the exploration of reaction networks. mit.edunih.gov

The table below summarizes the key features of possible reaction mechanisms for molecules like this compound.

Table 3: Potential Reaction Mechanisms and Their Characteristics

MechanismSubstrate PreferenceNucleophileKey FeatureStereochemistry
S_N21° > 2°Strong, anionic mnstate.eduSingle concerted step mnstate.eduInversion of configuration mnstate.edu
S_N13° > 2°Weak, neutral mnstate.eduStepwise, via carbocation intermediate mnstate.eduRacemization mnstate.edu
E23° > 2° > 1°Strong, bulky baseSingle concerted stepRequires anti-periplanar geometry
E13° > 2°Weak baseStepwise, via carbocation intermediateZaitsev's rule generally followed

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules in condensed phases and play a significant role in molecular recognition and self-assembly. researchgate.netencyclopedia.pub These interactions include hydrogen bonds, van der Waals forces, and π-stacking.

Detailed Research Findings:

Several computational techniques are used to analyze and visualize non-covalent interactions.

Reduced Density Gradient (RDG) Analysis: The NCI index, based on the electron density and its derivatives, is a powerful tool for identifying and visualizing NCIs in real space. researchgate.netjussieu.fr RDG plots can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. jussieu.fr

Hirshfeld Surface Analysis: This method partitions the crystal space into regions associated with each molecule. By mapping various properties onto this surface, one can quantify intermolecular contacts and analyze their nature. For instance, it can highlight C-H···π interactions or hydrogen bonds that stabilize the crystal packing. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction, and the properties at this point can be used to characterize the strength and nature of the interaction (covalent vs. non-covalent). scielo.org.mx

For this compound, these analyses would reveal interactions such as C-H···N hydrogen bonds, C-H···F interactions, and potentially π-π stacking between the benzene (B151609) rings in a condensed phase.

Table 4: Types of Non-Covalent Interactions and Their Characteristics

Interaction TypeDescriptionTypical Energy (kcal/mol)
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.~1-5 encyclopedia.pub
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.< 1
π-π StackingAttractive, noncovalent interactions between aromatic rings.~0-2
C-H···π InteractionAn interaction between a C-H bond and a π-system, acting as a weak form of hydrogen bonding. scielo.org.mx~0.5-1.5
Halogen BondA non-covalent interaction between a halogen atom and a nucleophilic site.Variable, can be significant

Stereoselective and Asymmetric Synthesis Involving Fluorobenzyl Thiocyanate Moieties

Diastereoselective Control in Reactions

Diastereoselective reactions are those in which one diastereomer is preferentially formed over others. This is often accomplished by using a substrate that already contains a stereocenter. This existing chiral center, which can be part of the main structure or a removable chiral auxiliary, creates a chiral environment that influences the direction of attack of an incoming reagent, leading to the selective formation of one diastereomer.

A prominent example of this strategy is the diastereoselective alkylation of chiral enolates. In a reaction analogous to those involving 3-fluorobenzyl thiocyanate (B1210189), the alkylation of a bislactim ether derived from D-valine with 3-azide-4-fluorobenzyl bromide demonstrates the power of this approach. tandfonline.com The chiral bislactim ether establishes a rigid cyclic structure where one face of the enolate is sterically shielded, directing the incoming fluorobenzyl electrophile to the opposite face. This results in the formation of the coupling product as a single diastereomer. tandfonline.com While the reaction with the 3-azide-4-fluorobenzyl bromide proved challenging under standard conditions, the analogous reaction with 3-methoxybenzyl bromide proceeded with high diastereoselectivity, underscoring the principle of auxiliary-controlled alkylation. tandfonline.com

Similarly, the synthesis of complex heterocyclic structures can be guided by diastereoselective principles. For instance, the alkylation of cyclohexanone (B45756) with 2-fluorobenzyl bromide, followed by a tandem reductive amination and SNAr cyclization, yields N-alkylated octahydroacridines with a specific trans-fused ring junction as the major diastereomer. researchgate.net The stereochemistry of the final product is dictated during the cyclization step, where the existing stereocenters direct the formation of the new ring system.

Table 1: Diastereoselective Alkylation of Bislactim Ether with Substituted Benzyl (B1604629) Bromides tandfonline.com

Electrophile (Benzyl Bromide)BaseAdditiveTemperature (°C)ProductYield (%)Diastereomeric Ratio (d.r.)
3-Azide-4-fluorobenzyl bromiden-BuLi--78 to rtComplex Mixture--
3-Methoxybenzyl bromiden-BuLi--78 to rt8b83Single Diastereomer
3-Azidebenzyl bromiden-BuLiHMPA-78 to rtComplex Mixture--
3-Azidebenzyl bromiden-BuLi12-crown-4-78 to rt8dTrace-

Enantioselective Transformations Mediated by Chiral Catalysts or Auxiliaries

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers from an achiral or racemic substrate. acs.org This is typically achieved using chiral catalysts or chiral auxiliaries that create a transient chiral environment during the reaction.

Research has demonstrated the successful use of chiral auxiliaries directly incorporating a fluorobenzyl moiety. For example, new fluorine-containing chiral auxiliaries, such as (S)-N-(2-benzoylphenyl)-1-(3-fluorobenzyl)-pyrrolidine-2-carboxamide, have been synthesized and complexed with Ni(II) to form chiral Schiff bases. researchgate.net These complexes serve as effective tools for the asymmetric synthesis of various (S)-α-amino acids. The alkylation of the Ni(II) complex of a glycine (B1666218) Schiff base using different alkyl halides proceeds with high stereoselectivity, driven by the chiral environment established by the 3-fluorobenzyl-containing ligand. researchgate.net This approach highlights the dual role of the fluorobenzyl group: as a key structural component of the final product and as part of the chiral auxiliary that directs the stereochemical outcome.

In a related study focused on producing radiolabeled amino acids for positron emission tomography (PET), the asymmetric synthesis of 6-[18F]-L-FDOPA was achieved via the alkylation of a chiral Ni(II) complex with 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide. researchgate.net The choice of the chiral ligand on the nickel complex was critical for achieving high diastereomeric excess. The complex derived from (S)-N-(2-benzoylphenyl)-1-(3,4-dichlorobenzyl)-pyrrolidine-2-carboxamide provided the highest enantiomeric purity of the desired L-amino acid. researchgate.net

Table 2: Asymmetric Synthesis of Amino Acids using a 3-Fluorobenzyl-Containing Chiral Auxiliary researchgate.net

Chiral AuxiliaryReactantProductStereoselectivity
(S)-N-(2-benzoylphenyl)-1-(3-fluorobenzyl)-pyrrolidine-2-carboxamide Ni(II) ComplexGlycine, Alkyl Halides(S)-α-Amino AcidsHigh

Q & A

Q. How can researchers optimize the synthesis of fluorinated thiocyanate derivatives like 3-fluorobenzyl thiocyanate?

Q. What analytical methods are most reliable for determining the bonding mode of thiocyanate ligands in coordination complexes?

Methodological Answer: FT-IR spectroscopy is critical for distinguishing between ambidentate thiocyanate bonding modes (M-NCS vs. M-SCN). Key steps include:

  • Reference Data Comparison : Compare C-N and C-S stretching frequencies of unknowns to known M-NCS and M-SCN complexes.
  • Quantitative Analysis : Use statistical tools (e.g., spreadsheets) to calculate frequency differences between reference and test compounds, minimizing subjective interpretation .

Example Workflow :

  • Synthesize reference complexes with confirmed bonding modes.
  • Measure C-N and C-S stretches.
  • Use HSAB theory to validate predictions (soft metals prefer S-bonding).

Advanced Research Questions

Q. How can researchers resolve contradictions in equilibrium constant values for thiocyanate complexes under varying experimental conditions?

Q. What experimental designs mitigate irreproducibility in thiocyanate-mediated nanocrystal synthesis?

Methodological Answer: Irreproducibility often stems from uncontrolled thiourea decomposition. Key strategies include:

  • Strict Thermal Control : Pre-heat thiourea briefly (≤170°C) to limit isomerization to ammonium thiocyanate.
  • Timed Additions : Add reagents to metal solutions immediately after preheating to avoid side reactions .

Q. How can reverse osmosis (RO) membranes be optimized for thiocyanate recovery from industrial wastewater?

Methodological Answer: Membrane selection and process scaling are critical:

  • Membrane Type : SW30-HR (Dow FilmTec™) shows >95% thiocyanate rejection and high permeability.
  • Operational Parameters : Test pressure (10–30 bar), pH (neutral to acidic), and feed concentration (0.1–1.0 M SCN⁻) in continuous reactor setups .

Data Contradiction Analysis

Q. Why do reported antioxidant effects of thiocyanate vary across cell-based studies?

Methodological Answer: Discrepancies arise from differences in:

  • HOCl Scavenging Thresholds : Thiocyanate fully scavenges HOCl at 1:2.5 molar ratios (SCN⁻:HOCl). Excess HOCl leads to cyanosulfate formation, altering outcomes .
  • Cell Type-Specific MPO Activity : Myeloperoxidase (MPO) levels in lung vs. vascular cells modulate thiocyanate’s protective efficacy .

Recommendation : Standardize HOCl:SCN⁻ ratios and measure MPO activity in experimental models.

Methodological Best Practices

  • Spectral Validation : Always cross-validate NMR/IR data with elemental analysis (e.g., C, H, N, S percentages) to confirm compound purity .
  • Environmental Stability : Monitor thiocyanate degradation in acidic/oxidative conditions using HPLC or ion chromatography .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.